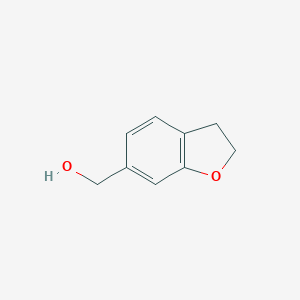

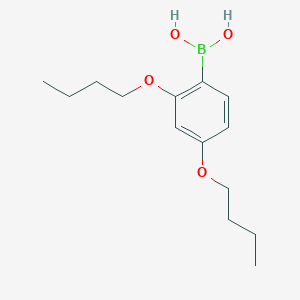

甲基2-氧代-2-(邻甲苯基)乙酸酯

描述

Structural Characterization

The structural characterization of methyl 2-oxo-2-(o-tolyl)acetate is not directly discussed in the provided papers. However, insights can be drawn from a study on structurally related compounds, such as methyl 2-(2-oxo-3-indolyl)acetate. This compound was found to exist in both crystalline and amorphous forms, with significant differences in melting points. The X-ray structure of the trigonal polymorph was reported, which could suggest that similar structural analysis techniques could be applied to methyl 2-oxo-2-(o-tolyl)acetate for detailed characterization .

Synthesis Analysis

While the synthesis of methyl 2-oxo-2-(o-tolyl)acetate is not explicitly covered in the provided papers, the synthesis of related compounds involves the use of acid-catalyzed ring enlargement, as seen in the conversion of oxindole to its structural isomer quinolone. This indicates that similar synthetic strategies might be applicable for the synthesis of methyl 2-oxo-2-(o-tolyl)acetate, potentially involving catalysis under specific conditions .

Molecular Structure Analysis

The molecular structure analysis of related compounds, such as methyl 2-(2-oxo-3-indolyl)acetate, was performed using X-ray crystallography. This method allowed for the determination of the crystal structure, which is crucial for understanding the molecular geometry, bond lengths, and angles. Such analysis is essential for methyl 2-oxo-2-(o-tolyl)acetate to comprehend its molecular structure and potential reactivity .

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions specifically for methyl 2-oxo-2-(o-tolyl)acetate. However, the acid-catalyzed ring enlargement of related compounds suggests that methyl 2-oxo-2-(o-tolyl)acetate may also undergo similar reactions under the right conditions, leading to structural isomers or other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-oxo-2-(o-tolyl)acetate are not directly reported in the provided papers. However, the study of methyl 2-(2-oxo-3-indolyl)acetate revealed differences in melting points between its crystalline and amorphous forms. This implies that the physical properties such as melting point, solubility, and stability of methyl 2-oxo-2-(o-tolyl)acetate could also vary with its form and purity. Chemical properties such as reactivity could be inferred from related compounds, which show susceptibility to acid-catalyzed transformations .

科学研究应用

结构表征和化学行为

甲基2-氧代-2-(邻甲苯基)乙酸酯已成为研究对象,涉及其结构表征和化学行为。例如,Morales-Ríos等人(2006)探索了类似结构化合物的晶体和非晶形式,揭示了熔点的差异,并为特定多形体的X射线结构提供了见解(Morales-Ríos等人,2006)。

锂离子电池中的应用

该化合物在锂离子电池领域找到了应用,特别是作为共溶剂。Jing Li等人(2018)发现,作为共溶剂的乙酸甲酯可以显著提高锂离子电池的电池速率能力,这对电动汽车的性能至关重要(Li et al., 2018)。

合成化学和天然产物合成

Sakai等人(1987)展示了该化合物在合成化学中的潜力,特别是在α,α′-二卤代酮的重排和合成α,α′-二乙烯基酮中的应用,这是天然产物合成中关键的中间体(Sakai等人,1987)。

抗菌活性

甲基2-氧代-2-(邻甲苯基)乙酸酯已被研究其抗菌特性。例如,Karai等人(2018)合成了一个结构相关的化合物,并发现其对各种细菌菌株具有杀菌作用(Karai et al., 2018)。

有机化学中的机理研究

Zhou等人(2017)对相关化合物乙酸2-(甲基(对甲苯基)氨基)酯的Csp(3)-H官能化进行了研究,使用计算方法提供了有价值的洞察力,这些反应的机理对理解和操纵甲基2-氧代-2-(邻甲苯基)乙酸酯的行为可能是相关的(Zhou et al., 2017)。

安全和危害

属性

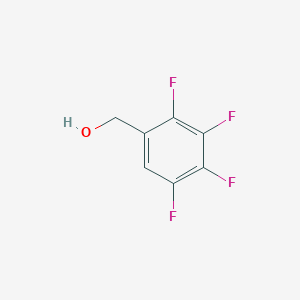

IUPAC Name |

methyl 2-(2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJRGFDWGOXABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396148 | |

| Record name | Methyl (2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-2-(o-tolyl)acetate | |

CAS RN |

34966-54-6 | |

| Record name | Methyl (2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)

![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)